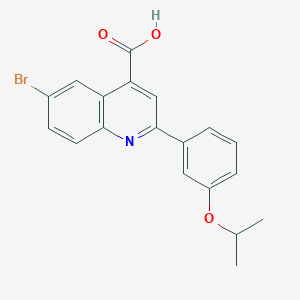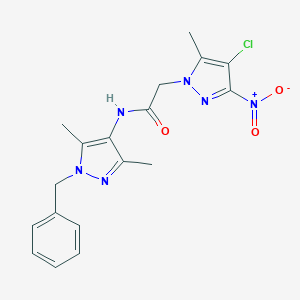
6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative with a molecular formula of C19H16BrNO3 and a molecular weight of 386.24 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, an isopropoxyphenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring . Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Biochemical Pathways
As research progresses, it is expected that the compound’s effects on various biochemical pathways will be elucidated .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects .
Preparation Methods
The synthesis of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom at the 6th position of the quinoline ring.
Substitution: Introduction of the isopropoxyphenyl group at the 2nd position.
Carboxylation: Introduction of the carboxylic acid group at the 4th position.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong oxidizing agents for oxidation, and reducing agents such as sodium borohydride for reduction . Major products formed from these reactions include various substituted quinoline derivatives .
Scientific Research Applications
6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a core structure for the development of new drugs with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: The compound is used in studying the biological pathways and molecular targets involved in various diseases.
Industrial Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives with industrial applications.
Comparison with Similar Compounds
6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid can be compared with other similar compounds such as:
6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid: Similar structure but with a different substitution pattern on the phenyl ring.
6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid: Similar structure but with a different alkoxy group on the phenyl ring.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their molecular structures .
Properties
IUPAC Name |
6-bromo-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-11(2)24-14-5-3-4-12(8-14)18-10-16(19(22)23)15-9-13(20)6-7-17(15)21-18/h3-11H,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVECGKPYFNVLAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444095.png)


![3-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444098.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B444100.png)
![5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444101.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444103.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B444105.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444108.png)
![5-(4-BROMOPHENYL)-3-CHLORO-2-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE](/img/structure/B444110.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B444112.png)
![dimethyl 5-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)isophthalate](/img/structure/B444113.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444115.png)
![N-(4-chloro-2-nitrophenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide](/img/structure/B444119.png)
